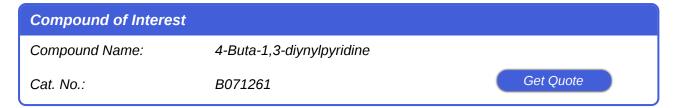


# **Application Notes and Protocols for Cadiot- Chodkiewicz Coupling in Diyne Synthesis**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1] [2][3] The resulting diyne motif is a valuable building block found in numerous natural products, pharmaceuticals, and functional materials.[1][4] This document provides detailed application notes and experimental protocols for performing the Cadiot-Chodkiewicz coupling to synthesize diynes.

## **Reaction Principle and Mechanism**

The Cadiot-Chodkiewicz coupling proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:

- Deprotonation: The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.[5]
- Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1haloalkyne.



• Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired 1,3-diyne and regenerate the active copper(I) catalyst.[5]

The overall transformation is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts (Glaser coupling).[2]

## **Data Presentation: Reaction Conditions and Yields**

The following table summarizes various reported conditions for the Cadiot-Chodkiewicz coupling reaction with corresponding yields for different substrates. This data is intended to provide a starting point for reaction optimization.



Termina I Alkyne (R¹)	1- Haloalk yne (R²- X)	Catalyst (mol%)	Base	Solvent	Temper ature (°C)	Time (h)	Yield (%)
Phenylac etylene	(Bromoet hynyl)tri methylsil ane	Cul (5)	n-BuNH₂	THF	RT	2	95
4- Methoxy phenylac etylene	1-Bromo- 2- phenylac etylene	CuCl (10)	Piperidin e	Methanol	RT	4	88
1- Heptyne	1-Bromo- 1-octyne	CuBr (5)	Et <sub>2</sub> NH	Acetonitri le	50	6	75
Ethynyltri methylsil ane	1-lodo-2- (4- nitrophen yl)acetyle ne	Cul (2)	K <sub>2</sub> CO <sub>3</sub>	DMF	80	12	92
2-Methyl- 3-butyn- 2-ol	1-Bromo- 2- phenylet hyne	CuCl (5)	NH2OH- HCI, EtNH2	Water/Et hanol	RT	1	90
Cyclohex ylacetyle ne	1-Bromo- 2- (trimethyl silyl)acet ylene	Cul (10)	DBU	Toluene	60	8	85



(Triisopro pylsilyl)a cetylene	1-Bromo- 3- hydroxy- 3- methylbu t-1-yne	CuBr (10)	n-BuNH2, Na- ascorbat e	Ethanol	RT	0.5	93
4- Ethynyla nisole	(Bromoet hynyl)be nzene	Cul (20)	K <sub>2</sub> CO <sub>3</sub>	Ethanol	120	-	High

# Experimental Protocols Protocol 1: Standard Cadiot-Chodkiewicz Coupling

This protocol describes a general procedure for the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne.

#### Materials:

- Terminal alkyne (1.0 equiv)
- 1-Bromoalkyne (1.0 equiv)
- Copper(I) iodide (CuI, 5 mol%)
- n-Butylamine (2.0 equiv)
- Tetrahydrofuran (THF), anhydrous

#### Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne and anhydrous THF.
- Add copper(I) iodide to the solution.
- Add n-butylamine to the reaction mixture.



- Slowly add the 1-bromoalkyne to the flask.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 1,3diyne.

## **Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling**

This modified protocol is advantageous as it does not require a strict inert atmosphere, making it more convenient for routine synthesis.[6][7]

#### Materials:

- Terminal alkyne (1.2 equiv)
- 1-Bromoalkyne (1.0 equiv)
- Copper(I) bromide (CuBr, 10 mol%)
- Sodium ascorbate (1.0 equiv)
- n-Butylamine (1.0 equiv)
- Ethanol

#### Procedure:

To a vial open to the air, add copper(I) bromide and sodium ascorbate.

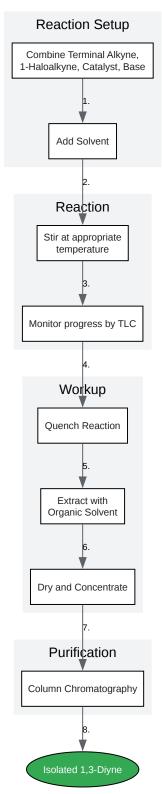


- Add ethanol to the vial and cool the suspension in an ice bath.
- Add a solution of the terminal alkyne in ethanol, followed by n-butylamine.
- Add a solution of the 1-bromoalkyne in ethanol.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product can be further purified by column chromatography if necessary.

## Mandatory Visualizations Experimental Workflow



#### Experimental Workflow for Cadiot-Chodkiewicz Coupling



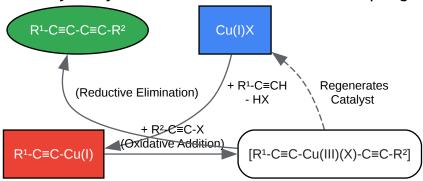
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Caption: General experimental workflow for the synthesis of 1,3-diynes via Cadiot-Chodkiewicz coupling.

## **Catalytic Cycle**

### Catalytic Cycle of Cadiot-Chodkiewicz Coupling



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